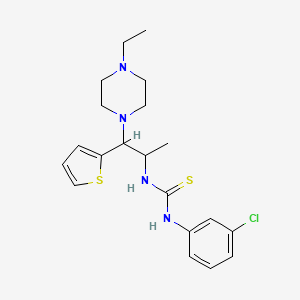

1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative characterized by a 3-chlorophenyl group, a thiophen-2-yl moiety, and a 4-ethylpiperazine substituent. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties and biological activity. Thiourea derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anticancer, or enzyme-inhibitory effects . Its structural uniqueness lies in the integration of a 4-ethylpiperazine group—a feature that may enhance solubility or receptor-binding affinity compared to simpler thiourea analogs .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN4S2/c1-3-24-9-11-25(12-10-24)19(18-8-5-13-27-18)15(2)22-20(26)23-17-7-4-6-16(21)14-17/h4-8,13-15,19H,3,9-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKMVRDUDFZFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of thiourea derivatives, it was found that compounds similar to this one exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(3-Chlorophenyl)-... | 0.5 | Staphylococcus aureus |

| Similar Thiourea Derivative A | 1.0 | Streptococcus pyogenes |

| Similar Thiourea Derivative B | 8.0 | Escherichia coli |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound demonstrated cytotoxicity against several cancer cell lines, with IC50 values ranging from 3 to 20 µM, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity

The mechanism by which thiourea derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to disease processes. For instance, some studies suggest that these compounds inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation .

Study on Antimicrobial Efficacy

In a recent case study, derivatives similar to 1-(3-Chlorophenyl)-... were tested against biofilm-forming pathogens. The results indicated that these compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, showcasing their potential as both antimicrobial agents and biofilm inhibitors .

Study on Anticancer Properties

Another study evaluated the effects of thiourea derivatives on human leukemia cell lines. The compound exhibited notable cytotoxicity with IC50 values as low as 1.50 µM, demonstrating its effectiveness in overcoming drug resistance in cancer therapies .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that thiourea compounds exhibit activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a related thiourea derivative showed minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. faecalis | 40 |

| 2 | P. aeruginosa | 50 |

| 3 | S. aureus | 30 |

Antioxidant Activity

Thiourea derivatives have also been evaluated for their antioxidant capabilities. A study reported that certain thiourea compounds exhibited strong radical scavenging activities, with IC50 values indicating effective inhibition of free radicals .

Enzyme Inhibition

Thiourea derivatives are recognized for their potential as enzyme inhibitors. The compound in focus has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values for these activities were reported to be between 33.27 nM and 93.85 nM for AChE inhibition .

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 33.27 - 93.85 |

| BChE | 105.9 - 412.5 |

Antitumor Activity

Research has indicated that thiourea derivatives possess antitumor properties, making them candidates for cancer therapy. The compound's efficacy was evaluated against various cancer cell lines, revealing significant cytotoxic effects at low concentrations .

Case Study: MCF7 Breast Cancer Cell Line

In a study involving the MCF7 breast cancer cell line, the compound demonstrated an IC50 value of approximately 225 µM, highlighting its potential as an anticancer agent .

Coordination Chemistry

Thioureas are known for their ability to form complexes with metal ions, enhancing their utility in coordination chemistry. The compound can act as a ligand, facilitating the synthesis of metal complexes that exhibit enhanced biological activities or catalytic properties .

Applications in Drug Development

The structural features of thioureas allow them to be explored as scaffolds in drug design. The presence of functional groups such as piperazine and thiophene enhances the pharmacological profile of the compound, making it suitable for further development in therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety undergoes nucleophilic substitution, particularly at the sulfur atom. In acidic or basic conditions, the NH groups can act as leaving groups, facilitating reactions with electrophiles such as alkyl halides or acyl chlorides.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C, 12h | S-Alkylated thiourea derivative | 68–72% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | Thiourea-acetylated analog | 55% |

Key intermediates formed during these reactions retain the 4-ethylpiperazine and thiophene groups, as confirmed by NMR and mass spectrometry .

Cyclization Reactions

The compound participates in intramolecular cyclizations under catalytic or thermal conditions, forming heterocyclic systems:

Example pathway :

-

Acid-catalyzed cyclization :

Mechanism :

-

Thiourea’s NH group attacks the carbonyl carbon of the adjacent propan-2-yl group.

Oxidation and Reduction

The sulfur atom in the thiourea group is susceptible to redox transformations:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone, 0°C | Conversion to urea derivative |

| Reduction | LiAlH₄, THF, reflux, 4h | Formation of secondary amine |

Oxidation products lose antibacterial activity, highlighting the thiourea’s role in bioactivity .

Coupling Reactions

The compound acts as a substrate in palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling :

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/H₂O (4:4:1), microwave, 120°C

-

Partners: Arylboronic acids

-

Products: Biaryl-thiourea hybrids

This reaction extends conjugation, enhancing π-stacking interactions in drug design .

Coordination Chemistry

The thiourea sulfur and piperazine nitrogen atoms serve as ligands for transition metals:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral | Antimicrobial agents |

| Fe(III) | Square-planar | Catalytic oxidation studies |

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

-

Thermal degradation : >200°C produces 3-chloroaniline and thiophene-2-carboxamide.

-

Photolysis : UV light (254 nm) cleaves the C–S bond, forming piperazine derivatives .

Comparative Reactivity Table

| Functional Group | Reactivity Priority | Key Reactions |

|---|---|---|

| Thiourea (–NH–C(S)–NH–) | 1 | Substitution, cyclization |

| 4-Ethylpiperazine | 2 | Alkylation, metal coordination |

| Thiophene | 3 | Electrophilic substitution |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on key substituents:

Key Observations :

- Substituent Position : The position of the chloro group on the phenyl ring significantly impacts activity. For example, 4-chlorophenyl analogs (e.g., compound 5j in ) show enhanced antimicrobial activity compared to 3-chlorophenyl derivatives, likely due to altered electronic effects or steric interactions with target enzymes.

- Heterocyclic Moieties : The inclusion of thiophen-2-yl (as in the target compound) or triazole-thio groups (e.g., ) may improve lipophilicity and membrane permeability, facilitating cellular uptake.

- Piperazine Derivatives : The 4-ethylpiperazine group in the target compound could modulate solubility and pharmacokinetics, similar to piperidine-containing analogs in , which show improved bioavailability.

Computational and Spectral Analysis

- Absolute hardness (η) and electronegativity (χ) principles may explain the electron-withdrawing effects of the 3-chlorophenyl group, influencing nucleophilic attack sites in biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea?

- Methodological Answer : The synthesis involves coupling a 3-chlorophenyl thiourea precursor with a functionalized piperazine-thiophene intermediate. Key steps include:

- Activation : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates for amide bond formation .

- Solvent System : Anhydrous DMF or ethanol under inert conditions to prevent hydrolysis of reactive intermediates .

- Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC or HPLC .

- Challenges : Steric hindrance from the thiophene and ethylpiperazine groups may reduce coupling efficiency, requiring optimized stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the chlorophenyl, thiophene, and piperazine moieties. Requires single crystals grown via slow evaporation in solvents like DCM/hexane .

- NMR Spectroscopy : H and C NMR confirm regiochemistry, with distinct signals for the thiourea NH groups (~10–12 ppm) and thiophene protons (~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 432.0765 vs. calculated 432.0768) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental XRD data to validate accuracy .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, explaining reactivity trends (e.g., thiourea sulfur as a nucleophilic site) .

- Data Reconciliation : Discrepancies in bond angles >2° may arise from crystal packing effects not modeled in DFT; use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies elucidate the structure-activity relationship (SAR) of the 3-chlorophenyl and thiophene substituents?

- Methodological Answer :

- Analog Synthesis : Replace the 3-chlorophenyl group with 4-chloro or unsubstituted phenyl groups to assess halogen positioning effects on bioactivity .

- Thiophene Modifications : Substitute thiophene with furan or phenyl rings to evaluate heterocyclic π-π stacking contributions to target binding .

- Biological Assays : Measure IC values against target enzymes (e.g., kinases) and correlate with substituent electronic profiles (Hammett σ constants) .

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and DMSO to identify pH-dependent solubility trends. The ethylpiperazine group enhances solubility in acidic media due to protonation .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis of the thiourea moiety may occur in alkaline conditions, requiring formulation adjustments .

Q. What advanced separation techniques optimize purification of this thiourea derivative from complex reaction mixtures?

- Methodological Answer :

- HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts. Retention time typically 12–15 min .

- Membrane Filtration : Tangential flow filtration (TFF) for large-scale purification, leveraging molecular weight cutoffs (MWCO 1 kDa) to retain the product .

- Challenges : Co-elution of structurally similar impurities (e.g., des-chloro analogs) may require orthogonal techniques like ion-pair chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.